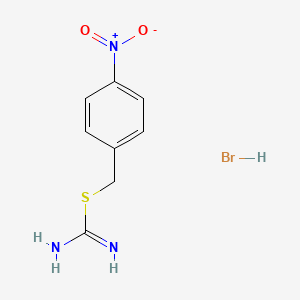
p-Nitrobenzylisothiourea hydrobromide
概要
説明
P-Nitrobenzylisothiourea hydrobromide, also known as NBI, is a compound used in scientific research for a variety of purposes. It has the molecular formula C8H10BrN3O2S .
Molecular Structure Analysis
The molecular structure of p-Nitrobenzylisothiourea hydrobromide is represented by the formula C8H10BrN3O2S . The average mass is 292.153 Da and the monoisotopic mass is 290.967712 Da .科学的研究の応用
-
Organic Synthesis
- Application : p-Nitrobenzyl bromide, a derivative of p-nitrobenzyl, is used widely for functional group protection . It was first demonstrated by Garbrecht in the synthesis of cephalexin through thermal ring expansion of a penicillin sulphoxide under acidic conditions .
- Method : The synthesis of p-nitrobenzyl bromide from p-nitrotoluene was first reported by Brewster in 71% overall yield and 40% bromine atom efficiency . The reaction is carried out cleanly and enables direct recycling of the mother liquor in the subsequent batch .
- Results : The combined yield of isolated and recoverable p-nitrobenzyl bromide was 98.30% with respect to p-nitrotoluene consumed. The reagent utilization efficiency was 98.26% .
-
Peptide Synthesis
- Application : The p-nitrobenzyl ester was found to be useful for the protection of side chain –CO2H in solid phase peptide synthesis .
- Method : The specific method of application in peptide synthesis is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Pyrrolone and Pyrrolidinone Derivatives
- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- Method : Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
- Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
-
Biocompatible or Biodegradable Hyperbranched Polymers (HBPs)
- Application : HBPs have recently received increasing attention due to their unique physical and chemical properties as well as their great advantages in therapeutic applications .
- Method : Various biocompatible or biodegradable hyperbranched structures can be obtained by means of step-growth polycondensation (SGP), self-condensing vinyl polymerization (SCVP), self-condensing ring-opening polymerization (SCROP), and so forth .
- Results : These developments on the synthesis and therapeutic applications of biocompatible or biodegradable HBPs promote interdisciplinary research spanning polymer materials and biomedical sciences .
特性
IUPAC Name |
(4-nitrophenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKOVQQQIRZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214082 | |
| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrobenzylisothiourea hydrobromide | |
CAS RN |
64039-36-7 | |
| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


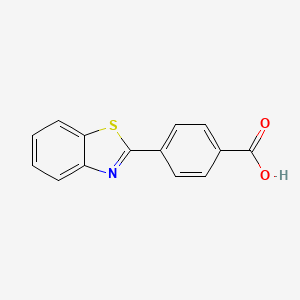
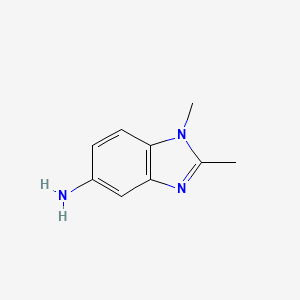
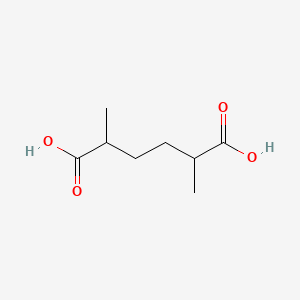
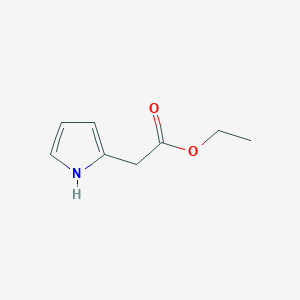
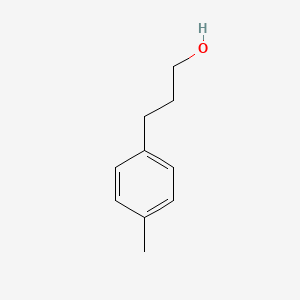
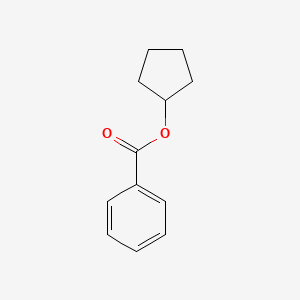
![(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1594727.png)

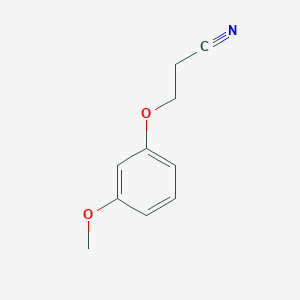
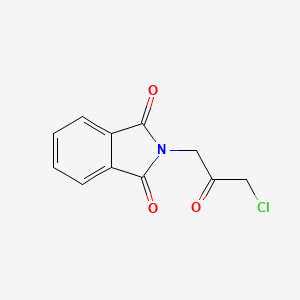
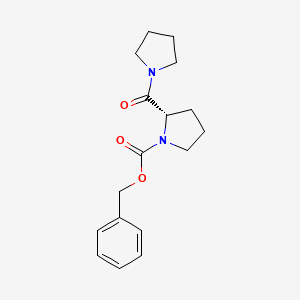
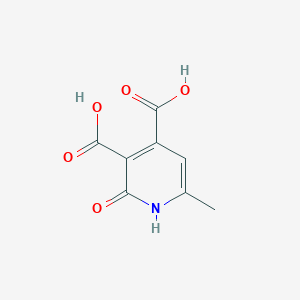
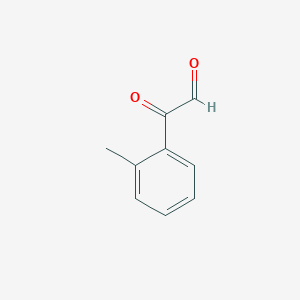
![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)